4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
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Overview
Description
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the anilino group: Aniline or its derivatives are introduced via nucleophilic substitution reactions.
Addition of the dichlorobenzoyl group: The dichlorobenzoyl moiety is incorporated through acylation reactions.
Final modifications: The amino and cyano groups are introduced through appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: (temperature, pressure, solvents).
Purification techniques: (crystallization, chromatography).
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro or cyano groups.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile depends on its specific application:
Biological activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical reactivity: The compound’s functional groups determine its reactivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Anilino compounds: Molecules containing an anilino group attached to various cores.
Dichlorobenzoyl derivatives: Compounds with dichlorobenzoyl groups attached to different backbones.
Uniqueness
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-amino-2-anilino-5-(3,4-dichlorobenzoyl)thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-13-7-6-10(8-14(13)20)16(24)17-15(22)12(9-21)18(25-17)23-11-4-2-1-3-5-11/h1-8,23H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJUHAEGPRAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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